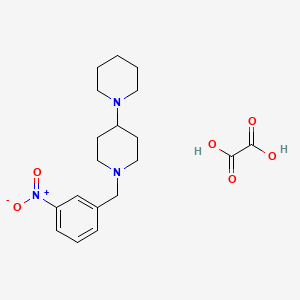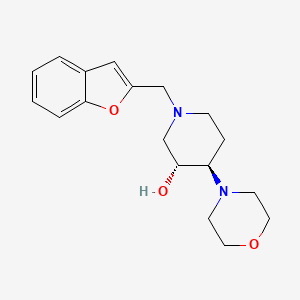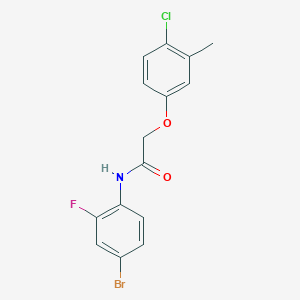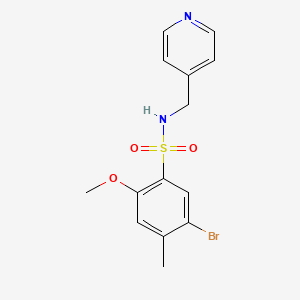
1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate is a chemical compound that has been used in scientific research for its unique properties. This compound is a nitrobenzyl derivative of bipiperidine, which is a class of compounds that has been shown to have various pharmacological activities. In
作用機序
The mechanism of action of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate involves its interaction with sigma-1 receptors. This compound has been shown to bind to sigma-1 receptors with high affinity and modulate their activity. Sigma-1 receptors are involved in various cellular processes, including calcium signaling, chaperone activity, and lipid metabolism. Therefore, the modulation of sigma-1 receptor activity by 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate can have various biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate are primarily related to its modulation of sigma-1 receptor activity. This compound has been shown to have various effects on cellular processes, including the regulation of calcium signaling, modulation of chaperone activity, and alteration of lipid metabolism. Additionally, 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate has been shown to have neuroprotective effects in various models of neurodegenerative diseases. These effects are thought to be related to the modulation of sigma-1 receptor activity by this compound.
実験室実験の利点と制限
The advantages of using 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate in lab experiments are primarily related to its unique properties. This compound has a high affinity for sigma-1 receptors, which makes it an attractive tool for studying the function of these proteins. Additionally, the modulation of sigma-1 receptor activity by this compound can have various biochemical and physiological effects, which can be useful for studying cellular processes and disease mechanisms. However, the limitations of using 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate in lab experiments are primarily related to its specificity. This compound has a high affinity for sigma-1 receptors, but it may also interact with other proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate. One future direction is the development of more specific sigma-1 receptor ligands that can be used to study the function of these proteins with greater precision. Additionally, the use of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate in the study of neurodegenerative diseases is an area of active research. This compound has been shown to have neuroprotective effects in various models of neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent. Finally, the use of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate in the study of addiction and substance abuse is another area of active research. Sigma-1 receptors have been implicated in addiction and substance abuse, and the modulation of sigma-1 receptor activity by this compound may have potential as a therapeutic strategy.
合成法
The synthesis of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate involves the reaction of bipiperidine with 3-nitrobenzyl chloride in the presence of a base. This reaction results in the formation of the nitrobenzyl derivative of bipiperidine, which is then converted to the oxalate salt by reaction with oxalic acid. The synthesis of this compound has been reported in the literature, and the purity and identity of the product have been confirmed by various analytical techniques.
科学的研究の応用
1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate has been used in various scientific research studies due to its unique properties. This compound has been shown to have a high affinity for sigma-1 receptors, which are a class of proteins that are involved in various cellular processes. Sigma-1 receptors have been implicated in various diseases, including cancer, neurological disorders, and addiction. Therefore, the ability of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate to modulate sigma-1 receptor activity has made it an attractive compound for scientific research.
特性
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.C2H2O4/c21-20(22)17-6-4-5-15(13-17)14-18-11-7-16(8-12-18)19-9-2-1-3-10-19;3-1(4)2(5)6/h4-6,13,16H,1-3,7-12,14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQXKTZZDUCKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5418274 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5121055.png)
![diisopropyl [phenyl({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5121062.png)


![3-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5121100.png)
![4-{2-[2-(4-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5121102.png)
![3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5121109.png)

![(2-chloro-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5121122.png)


![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5121163.png)
![4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5121166.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B5121169.png)